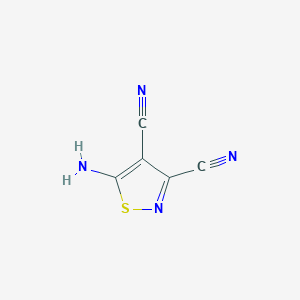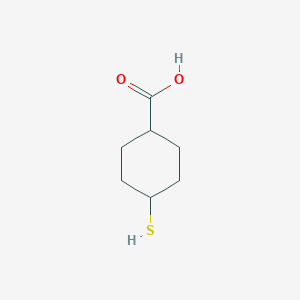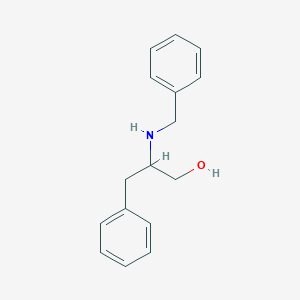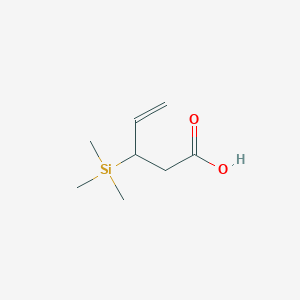![molecular formula C23H35NO10 B009262 2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 100310-87-0](/img/structure/B9262.png)
2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DIMEB or DIMEB-PTA and is a derivative of the popular compound, MDMA.
Mechanism Of Action
DIMEB-PTA acts as a serotonin transporter inhibitor, which means that it blocks the reuptake of serotonin in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIMEB-PTA are still being studied, but early research suggests that the compound may have anxiolytic and antidepressant effects. DIMEB-PTA has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using DIMEB-PTA in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of the transporter in various physiological processes. However, one limitation of using DIMEB-PTA is its potential for abuse, which makes it difficult to obtain and use in research.
Future Directions
There are several future directions for research on DIMEB-PTA. One area of research is the development of new compounds based on DIMEB-PTA that have improved pharmacological properties. Another area of research is the study of the long-term effects of DIMEB-PTA on the brain and behavior. Finally, DIMEB-PTA could be studied in combination with other compounds to determine its potential for use in combination therapy for various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of DIMEB-PTA involves a multi-step process that includes the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine to form N-ethyl-3,4-methylenedioxyamphetamine. This intermediate is then reacted with diethylamine to form N,N-diethyl-3,4-methylenedioxyamphetamine. Finally, the compound is reacted with 2-(2,5-dimethyl-1,3-benzodioxol-2-yl)ethanol and 2-hydroxypropane-1,2,3-tricarboxylic acid to form DIMEB-PTA.
Scientific Research Applications
DIMEB-PTA has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. DIMEB-PTA has also been studied for its potential use as a tool for studying the role of the serotonin transporter in various physiological processes.
properties
CAS RN |
100310-87-0 |
|---|---|
Product Name |
2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Molecular Formula |
C23H35NO10 |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[2-(2,5-dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H27NO3.C6H8O7/c1-5-18(6-2)10-12-19-11-9-17(4)20-15-8-7-14(3)13-16(15)21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-8,13H,5-6,9-12H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
GBNFGVVOZAZQAJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOCCC1(OC2=C(O1)C=C(C=C2)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC[NH+](CC)CCOCCC1(OC2=C(O1)C=C(C=C2)C)C.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
synonyms |
1,3-BENZODIOXOLE, 2-(2-(2-(DIETHYLAMINO)ETHOXY)ETHYL)-2,5-DIMETHYL-, C ITRATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




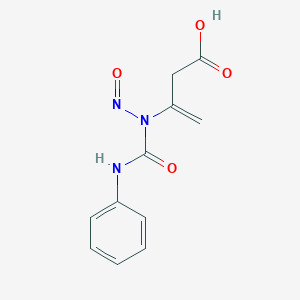
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

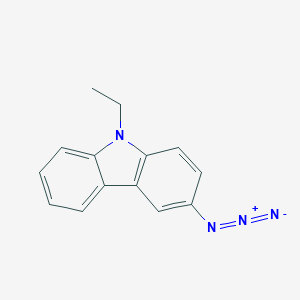
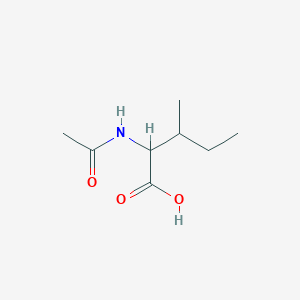
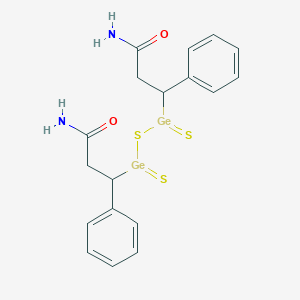
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
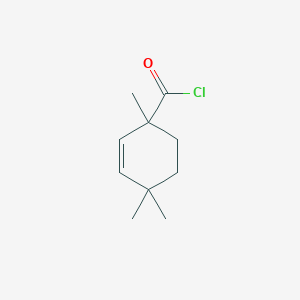
![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)
